![molecular formula C16H21NO2 B2910250 N-(2-hydroxy-3-phenylpropyl)cyclohex-3-enecarboxamide CAS No. 1396861-22-5](/img/structure/B2910250.png)
N-(2-hydroxy-3-phenylpropyl)cyclohex-3-enecarboxamide
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Overview
Description
“N-(2-hydroxy-3-phenylpropyl)cyclohex-3-enecarboxamide” is an organic compound that contains a cyclohexene ring, a carboxamide group, and a phenyl group . The presence of these functional groups suggests that it could participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The phenyl group might undergo electrophilic aromatic substitution, the carboxamide group could participate in hydrolysis or condensation reactions, and the cyclohexene ring might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxamide could make it somewhat soluble in polar solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Mechanism of Action
Target of Action
The primary targets of N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide are glycosidases , also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals . They play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Mode of Action
N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide interacts with its targets, the glycosidases, by mimicking a substrate, a transition state, or an enzyme reaction product . As such, it is explored as a monosaccharide structural analogue and potential inhibitor of glycosidases .
Biochemical Pathways
The compound affects the biochemical pathways involving α/β-Glucosidases, which specialize in breaking down α- or β-linkages at the anomeric center of a glucose fragment . These enzymes play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases .
Result of Action
The compound’s action results in the inhibition of glycosidases, thereby potentially affecting the metabolic pathways associated with these enzymes . This could have implications for the treatment of various metabolic disorders and diseases .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed information.
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-5,7-8,14-15,18H,6,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMRKVSONLMMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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